

Solubility of Methoxisopropamine in different laboratory solvents

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Compound of Interest

Compound Name: Methoxisopropamine

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Solubility Profile of Methoxisopropamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **Methoxisopropamine** (MXiPr), an arylcyclohexylamine compound. Understanding the solubility of this substance in various laboratory solvents is critical for a range of applications, including analytical standard preparation, formulation development, and in vitro studies. This document presents available quantitative solubility data, details established experimental protocols for solubility determination, and provides a visual workflow for these procedures.

Chemical and Physical Properties

Methoxisopropamine is primarily available as a hydrochloride salt, which influences its solubility characteristics. The properties of both the free base and the hydrochloride salt are pertinent for laboratory work.

Property	Methoxisopropamine (Free Base)	Methoxisopropamine Hydrochloride
Molecular Formula	C ₁₆ H ₂₃ NO ₂ [1]	C ₁₆ H ₂₃ NO ₂ • HCl[2]
Molar Mass	261.36 g/mol [1]	297.8 g/mol [2]
Synonyms	MXiPr, Isopropylloxetamine, 2-(3-methoxyphenyl)-2-(propan-2-ylamino)cyclohexan-1-one[1]	MXiPr HCl, Isopropylloxetamine HCl, 3-methoxy-2-oxo-PCiPr[2]

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for **Methoxisopropamine** hydrochloride. It is important to note that this data pertains to the salt form, which generally exhibits different solubility from the free base. To date, specific solubility data for **Methoxisopropamine** free base in common laboratory solvents is not readily available in published literature.

Solvent	Solubility (mg/mL)	Source
Dimethylformamide (DMF)	20	[2]
Dimethyl sulfoxide (DMSO)	10	[2]
Ethanol	20	[2]
Phosphate-Buffered Saline (PBS, pH 7.2)	2	[2]

Experimental Protocols for Solubility Determination

While specific experimental protocols for generating the data above are not published, standardized methods are widely used to determine the solubility of chemical compounds. The "shake-flask" method is a gold-standard technique for determining thermodynamic (or equilibrium) solubility and is recommended by regulatory bodies.[3] For higher throughput needs, kinetic solubility assays are often employed in early drug discovery.

Thermodynamic Solubility: The Shake-Flask Method

This method measures the concentration of a compound in a saturated solution that is in equilibrium with an excess of the solid compound.^[4]

Objective: To determine the maximum concentration of **Methoxisopropamine** that can be dissolved in a specific solvent at a controlled temperature and pressure.

Materials:

- **Methoxisopropamine** hydrochloride (crystalline solid)
- Selected laboratory solvent (e.g., Ethanol, DMSO)
- Glass vials with screw caps
- Orbital shaker with temperature control
- Centrifuge or syringe filters (e.g., 0.22 or 0.45 μm pore size)
- Validated analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
- Calibrated pH meter (for aqueous solutions)

Procedure:

- Preparation: Add an excess amount of solid **Methoxisopropamine** hydrochloride to a glass vial. The excess solid is crucial to ensure equilibrium is reached with the undissolved material.^[4]
- Solvent Addition: Add a known volume of the desired solvent to the vial.
- Equilibration: Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).^[3] Agitate the mixture for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.^{[3][5]} The agitation should be sufficient to keep the solid suspended without creating a vortex.^[3]

- **Phase Separation:** After equilibration, remove the vial and let it stand to allow the excess solid to settle. To separate the saturated solution (supernatant) from the undissolved solid, either centrifuge the vial or filter the solution using a syringe filter.[3][5][6] This step must be performed quickly to avoid temperature changes that could alter the solubility.
- **Quantification:** Carefully take an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the calibrated range of the analytical instrument. Analyze the diluted sample using a validated method (e.g., HPLC-UV) to determine the concentration of **Methoxisopropamine**. [6]
- **Data Analysis:** Calculate the original concentration of the saturated solution by accounting for the dilution factor. The result is reported as the solubility in units such as mg/mL or molarity. It is recommended to perform a minimum of three replicate determinations.[3]

Kinetic Solubility Assay

Kinetic solubility is a high-throughput method used to assess the solubility of compounds from a DMSO stock solution upon addition to an aqueous buffer.[7][8] This method is faster than the shake-flask method but may overestimate thermodynamic solubility because it can lead to the formation of supersaturated solutions.[4]

Brief Procedure:

- A small volume of a concentrated **Methoxisopropamine** stock solution in DMSO is added to an aqueous buffer (e.g., PBS).[7][8]
- The mixture is incubated for a shorter period (e.g., 1-2 hours).[6]
- The amount of dissolved compound is determined after separating any precipitate that has formed.[6] Quantification can be done by detecting scattered light from undissolved particles (nephelometry) or by analyzing the clear solution via UV spectroscopy or LC-MS.[7][8]

Experimental Workflow Visualization

The following diagram illustrates the logical steps of the standard shake-flask method for determining thermodynamic solubility.



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Caption: Workflow for Thermodynamic Solubility Determination.

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